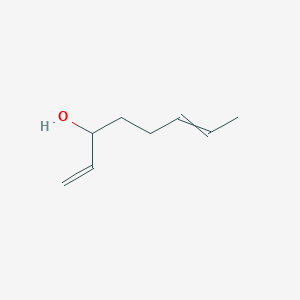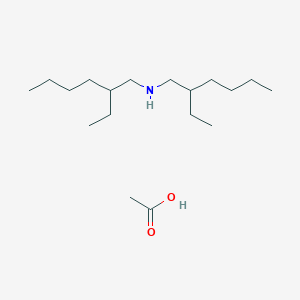
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate is a chemical compound with the molecular formula C16H35N. It is also known by other names such as Dihexylamine, 2,2’-diethyl-; Bis(2-ethylhexyl)amine; and 2,2’-Diethyldihexylamine . This compound is characterized by its unique structure, which includes a hexanamine backbone with ethyl and ethylhexyl substituents.
Métodos De Preparación
The synthesis of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate typically involves the reaction of hexanamine with ethyl and ethylhexyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate can be compared with other similar compounds such as:
Dihexylamine: Similar in structure but lacks the ethyl and ethylhexyl substituents.
Bis(2-ethylhexyl)amine: Contains two ethylhexyl groups but differs in the positioning of the substituents.
2,2’-Diethyldihexylamine: Similar in structure but with variations in the substituent groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting chemical properties.
Propiedades
Número CAS |
50616-05-2 |
|---|---|
Fórmula molecular |
C18H39NO2 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
acetic acid;2-ethyl-N-(2-ethylhexyl)hexan-1-amine |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-2(3)4/h15-17H,5-14H2,1-4H3;1H3,(H,3,4) |
Clave InChI |
XLHHQQFCZDMGEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNCC(CC)CCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
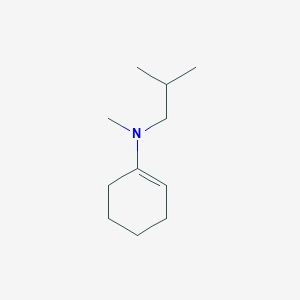
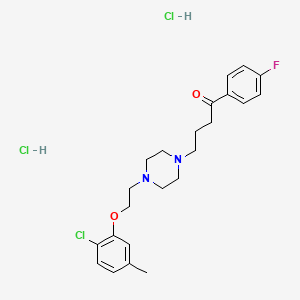
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
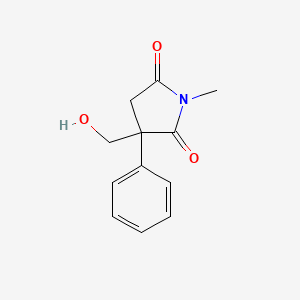
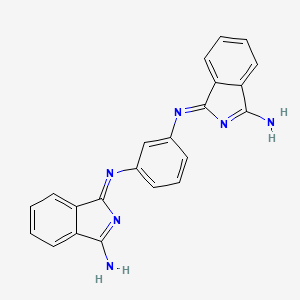
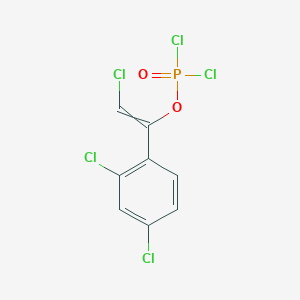
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
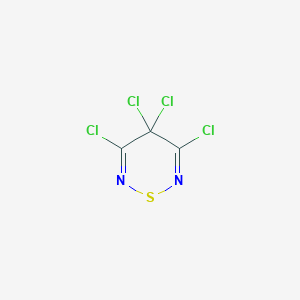
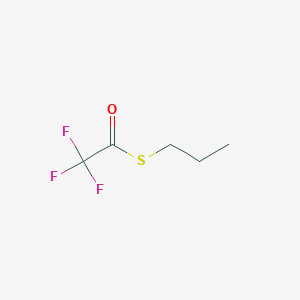
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)
